molecular formula C34H50N4O7 B12765510 2,5,8,14-Tetraazapentadecan-15-oic acid, 10-(1,3-benzodioxol-5-ylmethyl)-12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- CAS No. 181038-60-8

2,5,8,14-Tetraazapentadecan-15-oic acid, 10-(1,3-benzodioxol-5-ylmethyl)-12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))-

Cat. No.: B12765510
CAS No.: 181038-60-8
M. Wt: 626.8 g/mol
InChI Key: YSQWKWIUGACZOY-VEAWFHDZSA-N
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Description

2,5,8,14-Tetraazapentadecan-15-oic acid, 10-(1,3-benzodioxol-5-ylmethyl)-12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may start with the preparation of the core structure, followed by the introduction of various functional groups through reactions such as esterification, hydroxylation, and benzodioxole formation. Each step must be carefully controlled to ensure the correct stereochemistry and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include purification steps such as crystallization or chromatography to isolate the desired product from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The dioxo groups can be reduced to hydroxyl groups.

    Substitution: The benzodioxole group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the dioxo groups would produce diols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved would require detailed study through techniques such as molecular docking or biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    2,5,8,14-Tetraazapentadecan-15-oic acid derivatives: Compounds with similar core structures but different functional groups.

    Benzodioxole-containing compounds: Molecules that include the benzodioxole moiety, which may have similar reactivity and applications.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

CAS No.

181038-60-8

Molecular Formula

C34H50N4O7

Molecular Weight

626.8 g/mol

IUPAC Name

tert-butyl N-[(2S,3S,5R)-5-(1,3-benzodioxol-5-ylmethyl)-6-[[(2S)-1-[2-(dimethylamino)ethylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C34H50N4O7/c1-22(2)30(32(41)35-15-16-38(6)7)37-31(40)25(17-24-13-14-28-29(19-24)44-21-43-28)20-27(39)26(18-23-11-9-8-10-12-23)36-33(42)45-34(3,4)5/h8-14,19,22,25-27,30,39H,15-18,20-21H2,1-7H3,(H,35,41)(H,36,42)(H,37,40)/t25-,26+,27+,30+/m1/s1

InChI Key

YSQWKWIUGACZOY-VEAWFHDZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCCN(C)C)NC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)C(C(=O)NCCN(C)C)NC(=O)C(CC1=CC2=C(C=C1)OCO2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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